![molecular formula C13H17BN2O3 B2771148 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine CAS No. 2377608-60-9](/img/structure/B2771148.png)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d]isoxazol-3-amine with a tetramethyl dioxaborolane group attached. This group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]isoxazol-3-amine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached .Chemical Reactions Analysis

The tetramethyl dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . It can also be used in the synthesis of conjugated copolymers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other compounds with a tetramethyl dioxaborolane group .科学的研究の応用

Synthesis and Structural Analysis

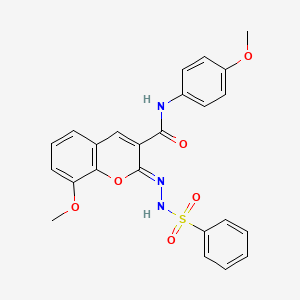

The synthesis and structural analysis of boric acid ester intermediates with benzene rings, including derivatives similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine, have been a significant focus of scientific research. These compounds are synthesized through a series of substitution reactions and their structures confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate their molecular structures, indicating a consistency with crystal structures determined by X-ray diffraction. Additionally, studies on their molecular electrostatic potential and frontier molecular orbitals provide insight into their physicochemical properties (Huang et al., 2021).

Applications in Oxidative Stress Mitigation

Prochelators containing this compound frameworks have shown promise in mitigating oxidative stress. These prochelators, upon activation by hydrogen peroxide, convert into hexadentate ligands capable of chelating metal ions, thereby preventing metal-induced hydroxyl radical generation. This mechanism suggests potential applications in biological contexts for preventing oxidative damage (Leed et al., 2011).

Enhancing Sensing Performance for Peroxide-Based Explosives

The modification of boron ester groups, akin to those in this compound, has been explored to develop sensitive probes for hydrogen peroxide vapor detection. By introducing specific functional groups, these modified boron esters exhibit fast deboronation velocity in the presence of H2O2 vapor, significantly enhancing the sensing performance and lowering the detection limits. This research highlights the potential use of these compounds in the detection of peroxide-based explosives, a critical area in security and environmental monitoring (Fu et al., 2016).

Pharmaceutical and Therapeutic Research

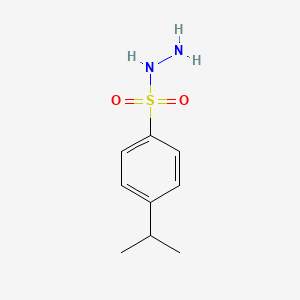

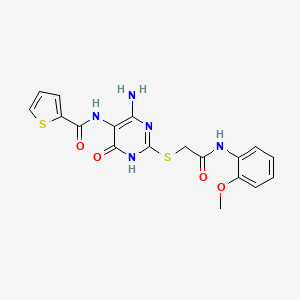

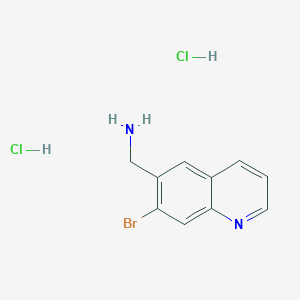

The structural motif of this compound has been utilized in the synthesis of compounds with potential pharmaceutical applications. Research includes the development of novel anti-inflammatory and antimicrobial agents, where derivatives exhibit promising activity against various pathogens and inflammatory conditions. This demonstrates the versatility of the chemical structure in contributing to the development of new therapeutic agents (Kumara et al., 2017).

将来の方向性

作用機序

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it is involved in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes . These reactions can lead to the formation of new compounds with potential biological activity.

Pharmacokinetics

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to have specific physical and chemical properties, such as a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties can influence the compound’s bioavailability.

Result of Action

The reactions it participates in, such as borylation and hydroboration, can lead to the formation of new compounds with potential biological activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the storage temperature of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C , suggesting that temperature can affect the stability of the compound. Other factors, such as pH and the presence of other substances, may also influence its action.

特性

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZZUDXADYFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)

![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)

![N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2771077.png)

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2771081.png)

![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)